molecular formula C10H9N3O2 B012146 1-(4-Nitrobenzyl)-1H-pyrazole CAS No. 110525-57-0

1-(4-Nitrobenzyl)-1H-pyrazole

Cat. No. B012146
M. Wt: 203.2 g/mol
InChI Key: ZFWQFBNNHCBSFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Nitrobenzyl)-1H-pyrazole involves multiple steps, including condensation reactions, cycloaddition reactions, and nucleophilic substitution. Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which undergoes a nucleophilic substitution with pyridine, highlighting a method that could potentially be adapted for synthesizing 1-(4-Nitrobenzyl)-1H-pyrazole (Sparke, Fisher, Mewis, & Archibald, 2010).

Molecular Structure Analysis

Experimental and theoretical investigations on similar pyrazole compounds provide insights into their molecular structure. For example, Evecen et al. (2016) characterized a pyrazole compound through X-ray diffraction, IR, NMR, and DFT calculations, providing a basis for understanding the molecular geometry, vibrational frequencies, and chemical shift values of 1-(4-Nitrobenzyl)-1H-pyrazole (Evecen, Tanak, Tinmaz, Dege, & Ilhan, 2016).

Chemical Reactions and Properties

Pyrazoles, including 1-(4-Nitrobenzyl)-1H-pyrazole, participate in various chemical reactions due to their reactive nitrogen atoms. Deng and Mani (2008) described a regioselective synthesis of pyrazoles, which could provide insights into the chemical behavior and reaction pathways of 1-(4-Nitrobenzyl)-1H-pyrazole (Deng & Mani, 2008).

Physical Properties Analysis

The physical properties of pyrazole derivatives can be studied through spectroscopic and crystallographic methods. Özkınalı et al. (2018) synthesized new pyrazole Schiff bases and characterized them using IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, providing a methodology that can be applied to study the physical properties of 1-(4-Nitrobenzyl)-1H-pyrazole (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Chemical Properties Analysis

The chemical properties of 1-(4-Nitrobenzyl)-1H-pyrazole can be inferred from studies on related compounds. Yang et al. (2021) investigated the structure, reactivity, and molecular electrostatic potential of a pyrazole derivative through FTIR, NMR spectroscopy, X-ray diffraction, and DFT calculations, offering a comprehensive approach to understanding the chemical properties of pyrazole derivatives (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary : The compound “1-(4-Nitrobenzyl)-1H-benzotriazole” was synthesized and characterized by X-ray diffraction analysis .
  • Methods of Application : Equimolar mixtures of benzotriazole, 4-nitrobenzyl bromide, and K2CO3 were dissolved in a DMF solution, and three equivalents of powdered potassium carbonate were added. The reaction mass was stirred at room temperature overnight until the reaction completed .
  • Results : The compound crystallizes in the triclinic crystal class in the space group P1. The cell parameters are a = 6.414(5)Å, b = 14.149(2)Å, c = 14.859(2)Å and Z = 4. The final residual factor is R = 0.0629 .

2. Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs

  • Application Summary : Nitrobenzyl derivatives of camptothecin have been synthesized for use as potential hypoxia-activated prodrugs and evaluated for their cytotoxicity, topoisomerase I inhibition, and electrochemical (reductive) properties .
  • Methods of Application : The analogs were synthesized and evaluated for their cytotoxicity towards human leukemia K562 cells compared to SN-38 .
  • Results : All three derivatives were found to possess reduced toxicity towards human leukemia K562 cells compared to SN-38. IC 50 ’s were found to be 3.0, 25.9, 12.2 and 58.0 nM for SN-38, 2-nitro-, 3-nitro- and 4-nitrobenzyl-C 10 -substituted-SN-38, respectively .

3. Organic Synthesis

  • Application Summary : The compound “4-(4-Nitrobenzyl)pyridine” is used in organic synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
  • Results : The results of the synthesis will depend on the specific reactions being performed .

4. Catabolism Study

  • Application Summary : “4-nitrobenzyl alcohol” is used as the sole source of carbon and nitrogen to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas .
  • Methods of Application : The compound is introduced into a culture of Pseudomonas, which then metabolizes the compound .
  • Results : The results of the study would provide insights into the metabolic pathways of Pseudomonas .

5. Synthesis of Nitro Compounds

  • Application Summary : The compound “4-(4-Nitrobenzyl)pyridine” is used in the synthesis of various nitro compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
  • Results : The results of the synthesis will depend on the specific reactions being performed .

6. Catabolism of 4-Nitrotoluene

  • Application Summary : “4-nitrobenzyl alcohol” is used as the sole source of carbon and nitrogen to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas .
  • Methods of Application : The compound is introduced into a culture of Pseudomonas, which then metabolizes the compound .
  • Results : The results of the study would provide insights into the metabolic pathways of Pseudomonas .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWQFBNNHCBSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359584
Record name 1-(4-Nitrobenzyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzyl)-1H-pyrazole

CAS RN

110525-57-0
Record name 1-[(4-Nitrophenyl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110525-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrobenzyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzyl bromide (0.500 g, 2.31 mmol), 1H-pyrazole (0.362 g, 5.23 mmol), and potassium carbonate (0.704 g, 5.09 mmol) in acetonitrile (30 mL) was stirred at rt overnight. After this time, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/ethyl acetate) to afford the title compound (0.380 g, 76%) as a white solid. MW=203.20. 1H NMR (CDCl3, 500 MHz) δ 8.21-8.19 (m, 1H), 8.19-8.16 (m, 1H), 7.61-7.57 (m, 1H), 7.48-7.44 (m, 1H), 7.32-7.28 (m, 2H), 6.35 (t, J=2.1 Hz, 1H), 5.44 (s, 2H); APCI MS m/z 204 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.362 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JF Zhang, M Li, JY Miao, BX Zhao - European journal of medicinal …, 2014 - Elsevier
We synthesized a series of novel pyrazolyl hydroxamic acid derivatives (4a–4l) and investigated their biological activities against human lung cancer cell line A549 inávitro to determine …
Number of citations: 33 www.sciencedirect.com
GA Molander, DW Ryu… - The Journal of …, 2013 - ACS Publications
The synthesis of potassium trifluoro(N-methylheteroaryl)borates and their use in cross-coupling reactions with various aryl and heteroaryl halides to construct N-methyl heteroaryl-…
Number of citations: 31 pubs.acs.org

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